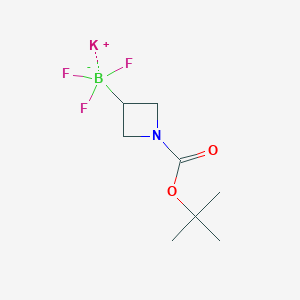![molecular formula C12H12F2INO B1456859 4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine CAS No. 1228774-41-1](/img/structure/B1456859.png)
4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine
説明
科学的研究の応用
Synthesis and Chemical Properties
4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine is a chemical compound utilized in various scientific research applications, particularly in the synthesis of complex organic molecules. Research has highlighted its role in the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, which are crucial building blocks in agrochemical and pharmaceutical chemistry. These compounds have been synthesized by deoxofluorination of 3-alkoxy-4-piperidinones, showcasing the chemical's versatility and utility in creating fluorinated piperidines with additional functional groups at the heterocyclic ring (Surmont et al., 2009).
Application in Drug Synthesis
The compound has been instrumental in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, indicating its significant role in the development of pharmaceuticals. These neuroleptic agents, belonging to a class containing a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety, underscore the importance of fluorinated compounds in medicinal chemistry. A key intermediate for their synthesis, 4,4-bis(p-fluorophenyl)butylbromide, was prepared starting from commercially available 4,4′-difluorobenzophenone, highlighting the compound's utility in pharmaceutical synthesis processes (Botteghi et al., 2001).
Radiolabeling for Metabolic Studies
Moreover, 4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine derivatives have been used in the synthesis of radiolabeled compounds for metabolic studies. For example, the novel neuroleptic agent 2′Amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromemethylphenyl)-piperidino]butyrophenone was labeled with carbon-14 at the carbonyl position, facilitating the exploration of its metabolism (Nakatsuka et al., 1979).
特性
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2INO/c13-12(14)4-6-16(7-5-12)11(17)9-2-1-3-10(15)8-9/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANKUXPMVWZVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456776.png)
![Methyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1456778.png)





![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)





